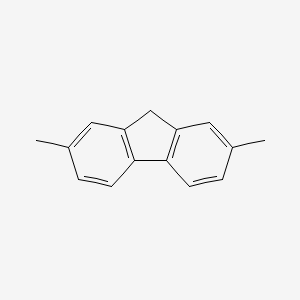

2,7-二甲基-9H-芴

描述

2,7-Dimethyl-9h-fluorene, also known as DMF, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. DMF is a crystalline solid that is insoluble in water but soluble in organic solvents. Its chemical structure consists of two fused benzene rings with a methyl group at positions 2 and 7.

科学研究应用

荧光有机分子

2,7-二甲基-9H-芴用于合成高效的荧光有机分子 . 这些分子因其在传感器、显示器、存储器和光电子器件中的重要应用而受到广泛关注 . 芴分子包含两个以五元环连接的苯环,提供了π轨道的重叠,是重要的荧光分子之一 .

有机发光二极管 (OLED)

该化合物用于开发有机发光二极管 (OLED) . OLED 是一种发光二极管 (LED),其中发光电致发光层是由有机化合物制成的薄膜,在响应电流时会发出光 .

有机场效应晶体管 (OFET)

2,7-二甲基-9H-芴也用于生产有机场效应晶体管 (OFET) . OFET 使用有机半导体作为通道,其中载流子(如电子或空穴)迁移 .

有机光伏 (OPV)

该化合物在有机光伏 (OPV) 的创建中发挥着重要作用 . OPV 是一种光伏器件,它使用有机电子器件——处理导电有机聚合物或小有机分子的电子学分支——来吸收光和传输电荷 .

OLED 器件的空穴传输

2,7-二甲基-9H-芴是多种有机半导体聚合物的先驱,这些聚合物用于 OPV 以及用于 OLED 器件的多种空穴传输 . 空穴传输层用于 OLED 中,将“空穴”(正电荷)从阳极传输到发射层 .

DNA 微阵列

它可用于合成共轭聚合物,聚 [9,9′-双 (6′′-N,N,N-三甲基铵) 己基) 芴 -共-交替-4,7-(2,1,3-苯并噻二唑) 二溴化物] (PFBT),用于无标记 DNA 微阵列 . DNA 微阵列用于同时测量大量基因的表达水平,或对基因组的多个区域进行基因分型 .

安全和危害

作用机制

Target of Action

It is known to be a precursor to a number of organic semiconducting polymers for organic photovoltaics (opv) and a variety of hole transport for organic light-emitting diode (oled) devices .

Action Environment

The action of 2,7-Dimethyl-9h-fluorene is likely influenced by various environmental factors, such as temperature, humidity, and the presence of other materials in an OLED device . .

属性

IUPAC Name |

2,7-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)14/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHZIRPXLJJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182733 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-80-1 | |

| Record name | 2,7-Dimethylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethyl-9H-fluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXU7QRC6SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

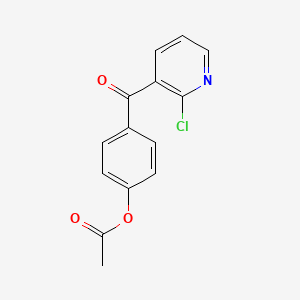

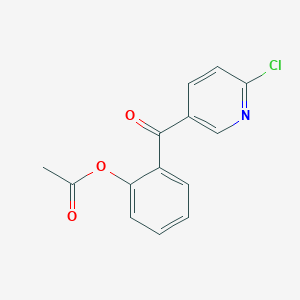

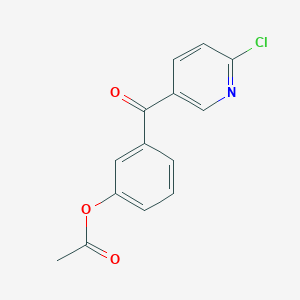

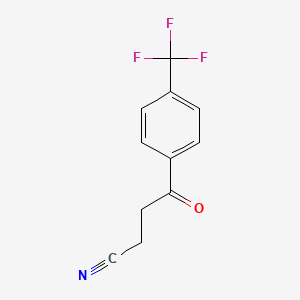

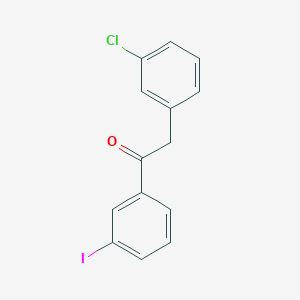

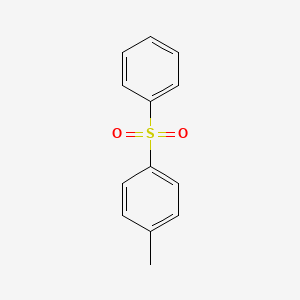

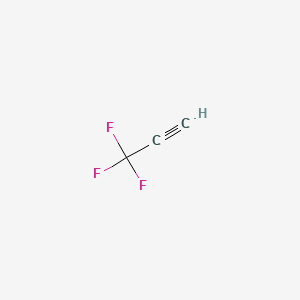

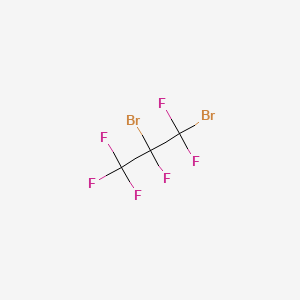

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does incorporating 2,7-Dimethyl-9H-fluorene into the polyquinoxaline backbone affect the polymer's properties?

A: The research by Lee et al. [] demonstrates that incorporating 2,7-Dimethyl-9H-fluorene into the polyquinoxaline backbone significantly enhances the polymer's solubility in common organic solvents. This is likely due to the bulky, non-planar structure of the fluorene unit, which disrupts chain packing and increases the free volume within the polymer matrix []. Additionally, the presence of 2,7-Dimethyl-9H-fluorene contributes to the high thermal stability observed in the resulting polymers, with decomposition temperatures exceeding 440°C []. These properties are crucial for solution processing and high-performance applications of these polymers, especially in the field of light-emitting diodes.

Q2: What is the significance of the blue light emission observed in these 2,7-Dimethyl-9H-fluorene containing polyquinoxalines?

A: The blue light emission observed in these polymers is a direct result of the electronic properties of the 2,7-Dimethyl-9H-fluorene unit within the polymer backbone []. The researchers observed blue emissions both in solution and thin films, indicating the potential of these materials for use in light-emitting diodes (LEDs) []. The ability to tune the emission color by modifying the polymer structure further highlights their potential in optoelectronic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)

![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)